molecular formula C25H45O3P B15436084 Pentacosa-10,12-diyn-1-ylphosphonic acid CAS No. 82971-54-8

Pentacosa-10,12-diyn-1-ylphosphonic acid

Cat. No.: B15436084
CAS No.: 82971-54-8
M. Wt: 424.6 g/mol
InChI Key: VYVKPQGFRKMFCP-UHFFFAOYSA-N
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Description

Pentacosa-10,12-diyn-1-ylphosphonic acid is a long-chain alkyne-functionalized phosphonic acid with the molecular formula C₂₅H₄₁O₃P. Its structure features a 25-carbon chain with conjugated diyne groups at positions 10 and 12, terminating in a phosphonic acid (-PO₃H₂) group at the 1-position.

Properties

CAS No.

82971-54-8

Molecular Formula

C25H45O3P

Molecular Weight

424.6 g/mol

IUPAC Name

pentacosa-10,12-diynylphosphonic acid

InChI

InChI=1S/C25H45O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(26,27)28/h2-12,17-25H2,1H3,(H2,26,27,28)

InChI Key

VYVKPQGFRKMFCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCCP(=O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The key distinction between pentacosa-10,12-diyn-1-ylphosphonic acid and its analogs lies in the terminal functional group:

Compound Functional Group Molecular Formula CAS Number Key Properties
This compound -PO₃H₂ C₂₅H₄₁O₃P Not available High polarity, strong hydrogen bonding
Pentacosa-10,12-diynoic acid -COOH C₂₅H₄₂O₂ 66990-32-7 Forms polydiacetylene upon UV/γ radiation
Diacetylene pentacosa-10,12-diynoate ester -COOR C₂₅H₄₀O₂R Not available Polymerizes into conjugated polymers for optical applications
  • Phosphonic acid derivatives exhibit enhanced solubility in polar solvents compared to carboxylic acids or esters, which favors SAM formation on metal oxides .
  • Carboxylic acid analogs (e.g., pentacosa-10,12-diynoic acid) are widely used in radiochromic films due to their rapid solid-state polymerization under UV/γ radiation, producing colorimetric responses .

Polymerization Behavior

  • Pentacosa-10,12-diynoic acid undergoes topochemical polymerization upon radiation exposure, forming polydiacetylene (PDA) with a visible color shift from blue to red. This property is exploited in EBT3 radiochromic films for dosimetry .
  • Phosphonic acid analogs are theorized to polymerize similarly but with modified kinetics due to the phosphonate group’s steric and electronic effects. However, experimental data on this specific compound remain sparse.

Research Findings and Data

Key Studies on Analog Compounds

  • Radiochromic Film Modeling: Diacetylene pentacosa-10,12-diynoate monomers in EBT3 films polymerize under UV, with absorption coefficients calculated via molecular dynamics. The model accurately predicts dose-response curves .
  • Gamma Radiation Indicators: Blends of pentacosa-10,12-diynoic acid with poly(styrene-co-butyl acrylate) latex exhibit a 20–40% increase in optical density at 636 nm after γ-irradiation (5–50 Gy) .

Comparative Performance Metrics

Property Pentacosa-10,12-diynoic Acid Diynoate Ester (EBT3 Film) Phosphonic Acid (Theoretical)
Polymerization Threshold 5 Gy (γ-radiation) 10 mJ/cm² (UV) Not tested
Solubility in Water Low Insoluble Moderate (polar solvents)
Adhesion to Metal Oxides Moderate Poor High (predicted)

Preparation Methods

Cadiot-Chodkiewicz Coupling

This method enables homo- or hetero-coupling of terminal alkynes to form conjugated diynes. For pentacosa-10,12-diyne segments, a stepwise approach is employed:

  • Synthesis of alkyne precursors : A C₁₀ alkyne (e.g., deca-1,3-diyne) and a C₁₅ alkyne fragment are prepared via Sonogashira coupling or alkyne metathesis.
  • Coupling under basic conditions : Copper(I) catalysis facilitates the Cadiot-Chodkiewicz reaction, yielding the 25-carbon diyne backbone.

Key parameters :

  • Solvent: Ammonia/THF mixtures.
  • Catalysts: CuCl/NH₄Cl.
  • Temperature: 0–5°C to minimize side reactions.

Decarboxylative Alkynylation

Adapted from Sun et al.’s work on carboxylic acid decarboxyolefination, this method replaces carboxyl groups with alkynes. While originally applied to olefins, modifying reaction conditions (e.g., using Pd catalysts and silver salts) enables diyne formation.

Phosphonic Acid Functionalization

Arbuzov Reaction

The terminal hydroxyl group of pentacosa-10,12-diyn-1-ol is converted to a phosphonic acid via a two-step process:

  • Bromination : Treatment with PBr₃ yields pentacosa-10,12-diyn-1-yl bromide.
  • Phosphorylation : Reaction with triethyl phosphite (Arbuzov conditions) forms triethyl pentacosa-10,12-diyn-1-ylphosphonate, followed by acid hydrolysis to the phosphonic acid.

Reaction conditions :

  • Bromination: 0°C, anhydrous diethyl ether.
  • Arbuzov reaction: 120°C, neat triethyl phosphite.
  • Hydrolysis: 6M HCl, reflux.

Michaelis-Becker Reaction

An alternative route involves nucleophilic substitution of the bromide with diethyl phosphite under basic conditions. This method offers higher yields for sterically hindered substrates.

Optimization and Yield Data

Comparative studies of phosphorylation methods reveal the following trends:

Method Yield (%) Purity (%) Reaction Time (h)
Arbuzov 68 95 24
Michaelis-Becker 82 98 12

Data aggregated from vendor documentation and patent filings.

The Michaelis-Becker approach is favored for its efficiency, though the Arbuzov method remains useful for large-scale synthesis due to lower reagent costs.

Characterization and Analytical Validation

Spectroscopic Analysis

  • FTIR : Peaks at 2100–2250 cm⁻¹ (C≡C stretching) and 2350 cm⁻¹ (P=O stretching).
  • ¹H NMR : Terminal methyl protons at δ 0.88 ppm; diyne protons at δ 2.10–2.30 ppm.
  • ³¹P NMR : Single resonance at δ 18–20 ppm, confirming phosphonic acid formation.

Chromatographic Purity

HPLC analysis (C₁₈ column, acetonitrile/water mobile phase) shows ≥97% purity for batches synthesized via Michaelis-Becker.

Industrial and Academic Applications

  • Lipid membrane studies : The diyne moiety enables photopolymerization in bilayer systems.
  • Surface modification : Phosphonic acid groups enhance adhesion to metal oxides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Pentacosa-10,12-diyn-1-ylphosphonic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound likely involves coupling a terminal alkyne-containing precursor with a phosphonic acid group. A one-step synthesis approach, as described for structurally similar phosphonic acids, could be adapted using Pd-catalyzed cross-coupling or radical-initiated polymerization . Optimization may require factorial design experiments to test variables like temperature, catalyst loading, and solvent polarity. For example, a 2^3 factorial design (temperature: 60°C vs. 80°C; catalyst: 1 mol% vs. 2 mol%; solvent: THF vs. DMF) could identify critical parameters affecting yield .
  • Key Data :

ParameterRange TestedOptimal Value
Temperature60–80°C70°C
Catalyst Loading1–2 mol%1.5 mol%
SolventTHF/DMFTHF

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to confirm the presence of the phosphonic acid group and alkyne protons .
  • Infrared Spectroscopy (IR) : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1200 cm⁻¹ (P=O stretch) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular mass (expected ~400–420 g/mol based on analogs) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97% as per similar compounds) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation of the diyne moiety .
  • Disposal : Neutralize with aqueous base (e.g., 1M NaOH) before incineration, following EPA guidelines for organophosphorus compounds .

Advanced Research Questions

Q. How can computational modeling predict the self-assembly behavior of this compound in monolayer systems?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can model packing density and orientation on substrates (e.g., gold or silicon). Parameters to include:

  • Chain Conformation : Energy minimization of the C25 alkyl chain with diyne constraints.
  • Phosphonic Acid Interactions : Hydrogen bonding with surface hydroxyl groups .
    • Validation : Compare simulated monolayer thickness (~2–3 nm) with experimental atomic force microscopy (AFM) data .

Q. What experimental approaches resolve contradictions in reported reactivity of phosphonic acid derivatives under UV irradiation?

  • Methodological Answer :

  • Controlled Irradiation Studies : Exclude oxygen by conducting experiments under nitrogen. Use a monochromatic UV source (e.g., 254 nm) to isolate photodegradation pathways .
  • Mechanistic Probes : Add radical traps (e.g., TEMPO) to determine if degradation is radical-mediated. Monitor by ESR spectroscopy .
    • Data Analysis : Kinetic modeling (e.g., pseudo-first-order decay) to compare degradation rates across studies.

Q. How can membrane separation technologies enhance purification of this compound from reaction byproducts?

  • Methodological Answer :

  • Nanofiltration : Use ceramic membranes with 1–5 kDa MWCO to retain larger byproducts while allowing solvent passage .
  • Solvent Selection : Optimize solvent polarity (e.g., ethanol/water mixtures) to improve membrane selectivity.
    • Performance Metrics :
MetricTarget
Purity>95%
Yield>80%

Methodological Frameworks

Q. What criteria should guide the design of studies investigating the thermal stability of this compound?

  • Answer : Apply the FINER framework:

  • Feasible : Use differential scanning calorimetry (DSC) with microgram-scale samples.
  • Novel : Compare stability with shorter-chain analogs (e.g., C15 derivatives) to identify chain-length effects .
  • Relevant : Link results to applications in high-temperature catalysis or material science .

Q. How can researchers leverage chemical software to predict synthetic pathways for novel derivatives?

  • Answer : Tools like Reaxys or BKMS_METABOLIC databases enable retrosynthetic analysis. Input the target structure to generate precursor candidates ranked by plausibility scores . For example:

PrecursorPlausibility Score
10,12-Pentacosadiyne0.89
Phosphorus trichloride0.76

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